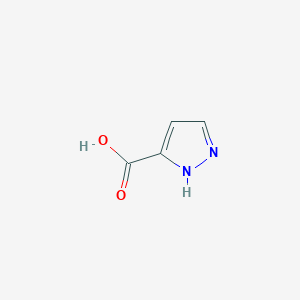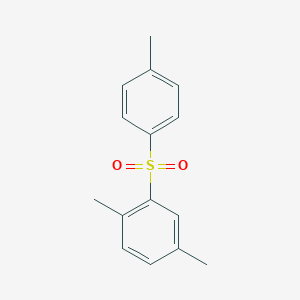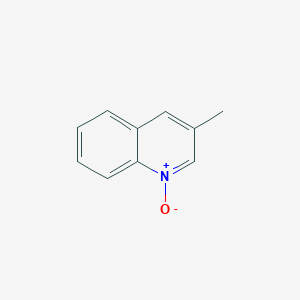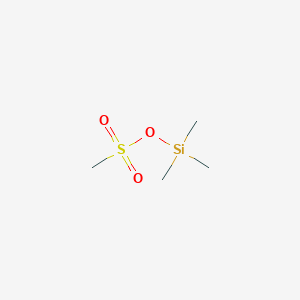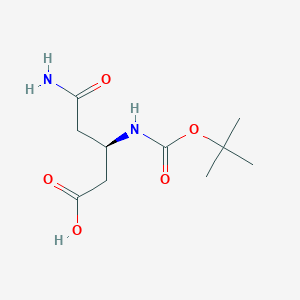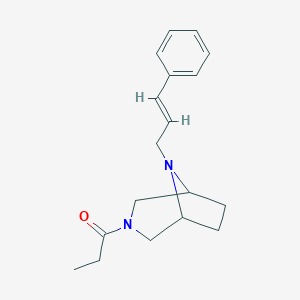
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is an organic molecule that contains a ketone functional group (indicated by the “one” in “propanone”) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of multiple fluorine atoms suggests that this compound might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the formation of the ketone group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating reagents . The formation of the ketone group could potentially be achieved through oxidation of a secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms and the presence of the ketone group. The carbon-fluorine bonds would be polar, and the molecule might exhibit dipole-dipole interactions. The exact structure would need to be determined through experimental methods such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The carbon-fluorine bonds are relatively stable, but can be activated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and change its boiling and melting points compared to similar compounds without fluorine .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Fluorinated compounds, such as "3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone," are pivotal in the synthesis of advanced materials and pharmaceuticals due to their unique chemical properties. Research by Qiu et al. (2009) demonstrates a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlighting the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009). Additionally, advancements in fluoroalkylation reactions, as reviewed by Song et al. (2018), showcase the role of fluorine-containing functionalities in developing new pharmaceuticals, agrochemicals, and functional materials, emphasizing the significance of fluorinated compounds in green chemistry (Song, Han, Zhao, & Zhang, 2018).
Environmental Studies and Degradation
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, underscoring the environmental persistence and potential risks associated with fluorinated substances. This research is crucial for understanding the environmental fate and effects of fluorinated precursors and their degradation products (Liu & Avendaño, 2013).
Advanced Functional Materials
Research into fluorescent chemosensors based on fluorinated compounds, such as those discussed by Roy (2021), reveals the application of fluorophores in detecting various analytes, highlighting the versatility of fluorinated molecules in sensor technology (Roy, 2021). Furthermore, Shen et al. (2015) review advances in C-F bond activation of aliphatic fluorides, presenting new methodologies for the synthesis of fluorinated building blocks, which are essential for the development of novel materials and pharmaceuticals (Shen, Huang, Liu, Xiao, Chen, & Guo, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPCRQZJYHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568438 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
1735-92-8 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



